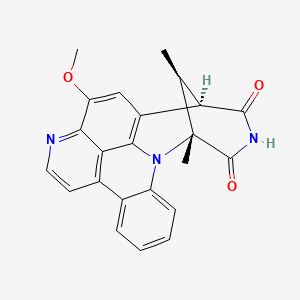![molecular formula C12H11NO B569369 3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one CAS No. 1092348-45-2](/img/structure/B569369.png)
3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sensor Technology
A study by Zhu et al. (2021) developed a benzo[e]indole[2,1-b][1,3]benzooxazine derivative as a highly sensitive sensor for detecting cyanide ions (CN−) using UV–visible difference spectroscopy. This probe demonstrated high selectivity and sensitivity to CN− with a detection limit of 0.1 μM, overcoming limitations of prevailing techniques against S2− interference. The probe was also successfully applied to detect amygdalin content in almonds, offering a simpler alternative to high-performance liquid chromatography (HPLC) methods (Zhu et al., 2021).
Antimicrobial Activity
Ali et al. (2020) reported on the one-pot synthesis of 6-benzyl-11-(p-tolyl)-6H-indolo[2,3-b]quinoline, demonstrating strong antimicrobial activity against various microorganisms like Aspergillus niger and Fusarium oxysporum. The crystal structure of this compound was determined by single-crystal X-ray diffraction, highlighting its potential as an antimicrobial agent (Ali et al., 2020).
Synthesis Methodologies
Komoda et al. (2003) detailed the total synthesis of 0231B, an inhibitor of 3α-hydroxysteroid dehydrogenase, showcasing an efficient synthetic method for benz[c,d]indol-3(1H)-one derivatives. This synthesis involves a 10-step process starting from 6-methylindole, demonstrating the compound's potential in drug development and synthesis efficiency (Komoda et al., 2003).
Bioactive Compound Development
Lopez and Abelt (2012) synthesized PRODAN-based fluorescent models of cholesterol, incorporating 3,7,8,9-tetrahydro-1H-naphtho[2,1-e]indol-6(7H)-one. These compounds, due to their structural similarity to cholesterol and enhanced solvent polarity sensor properties, could be significant in studying cell membrane dynamics and developing bioactive materials (Lopez & Abelt, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
3,7,8,9-tetrahydrobenzo[e]indol-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-3-1-2-8-9-6-7-13-11(9)5-4-10(8)12/h4-7,13H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLWTQDCLWWUDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C=CN3)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



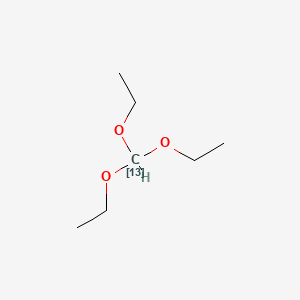
![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propane-1,2-diol](/img/structure/B569292.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B569293.png)
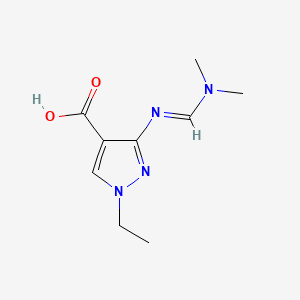
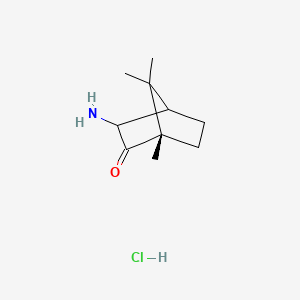
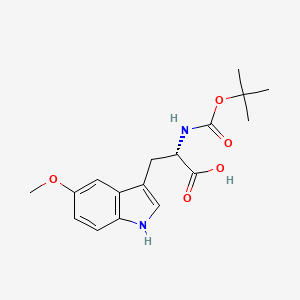
![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)
![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B569308.png)
